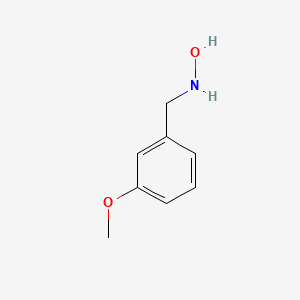![molecular formula C14H21N B13539430 N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-amine is a polycyclic amine compound characterized by its unique cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, followed by a series of reactions including [2+2] photo-cycloaddition, carbonyl protection, lithium aluminum hydride reduction, hydrolysis, and Huang-Minlon reduction . The optimal conditions for these reactions include specific temperatures, solvents, and reaction times to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism by which N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of apoptotic pathways and the modulation of neurotransmitter systems . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione : This compound shares a similar polycyclic structure and is used in similar applications .
- Adamantane derivatives : These compounds also have cage-like structures and are used in antiviral and neuroprotective applications .
Uniqueness
N-(propan-2-yl)pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is unique due to its specific structural configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-propan-2-ylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C14H21N/c1-5(2)15-14-12-8-3-6-7-4-9(10(6)12)13(14)11(7)8/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
QTOODEBDJJCURP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1C2C3CC4C2C5C1C3C4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


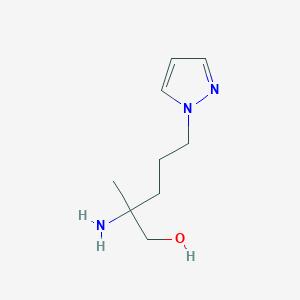
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)


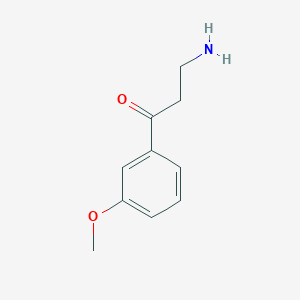
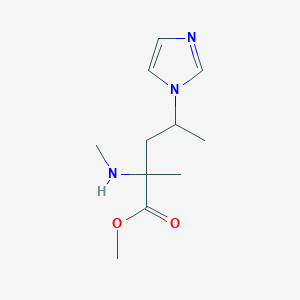

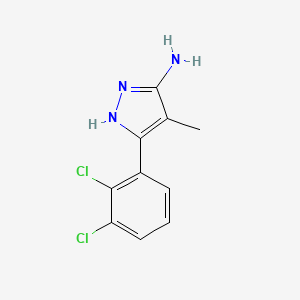
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)


